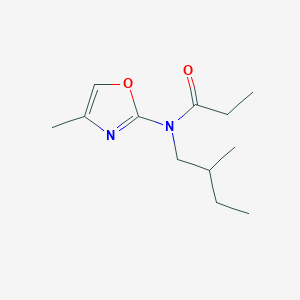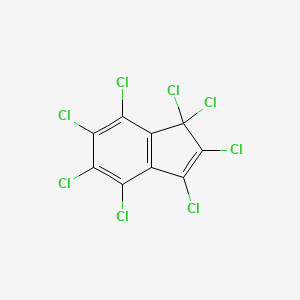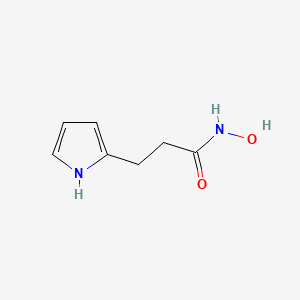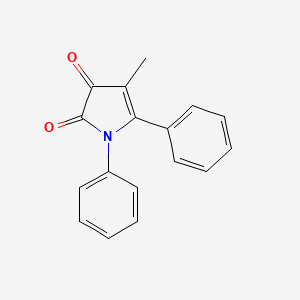
1H-Pyrrole-2,3-dione, 4-methyl-1,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2,3-dione, 4-methyl-1,5-diphenyl- is a heterocyclic organic compound with a unique structure that includes a pyrrole ring substituted with methyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,3-dione, 4-methyl-1,5-diphenyl- typically involves the Paal-Knorr synthesis, which is a well-known method for constructing pyrrole rings. This method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines under acidic conditions . The reaction conditions often include the use of a catalytic amount of iron (III) chloride in water, allowing for the formation of N-substituted pyrroles under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2,3-dione, 4-methyl-1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Pyrrole-2,3-dione, 4-methyl-1,5-diphenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,3-dione, 4-methyl-1,5-diphenyl- involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl-: Another pyrrole derivative with similar reactivity but different substituents.
1H-Pyrrole-2,5-dione, 3,4-dimethyl-: A compound with two methyl groups on the pyrrole ring, showing different chemical properties.
1H-Pyrrole-2,5-dione, 3,4-diphenyl-: Similar structure but with diphenyl groups, leading to different applications.
Uniqueness
1H-Pyrrole-2,3-dione, 4-methyl-1,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields .
Properties
CAS No. |
58867-43-9 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-methyl-1,5-diphenylpyrrole-2,3-dione |
InChI |
InChI=1S/C17H13NO2/c1-12-15(13-8-4-2-5-9-13)18(17(20)16(12)19)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
JNWURRGBROLASV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


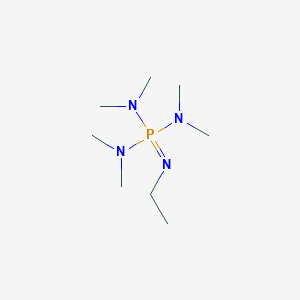
![Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14626460.png)

![1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14626470.png)
![8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline](/img/structure/B14626478.png)
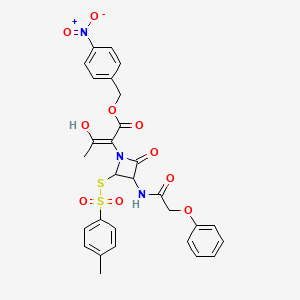
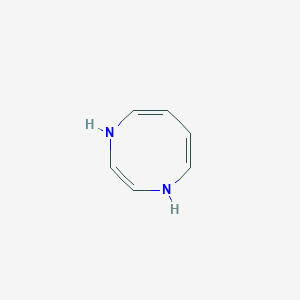
![3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14626500.png)
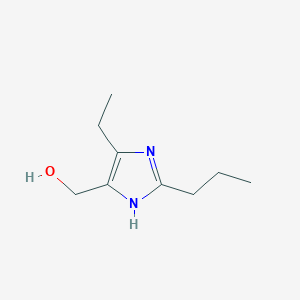
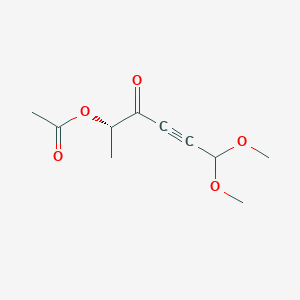
![1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene](/img/structure/B14626506.png)
